1-Arachidoyl-sn-glycero-3-phosphocholine-d4

Lipidomics Mass Spectrometry Internal Standard

Quantitative lipidomics requires isotopically matched internal standards to correct matrix effects and ionization variability. Non-deuterated or odd-chain analogs introduce systematic error due to differential extraction recovery. This deuterated lysophosphatidylcholine (LysoPC 20:0-d4) solves that problem. - **Isotopic Purity:** +4 Da mass shift ensures co-elution with endogenous analyte; zero chromatographic separation - **Application:** Certified internal standard for LC-MS/MS assays targeting LysoPC(20:0) in plasma/serum; validated for peroxisomal disorder screening (X-ALD) - **Supply:** High-purity formulation; available in research quantities for assay development and clinical validation

Molecular Formula C28H58NO7P
Molecular Weight 555.8 g/mol
Cat. No. B12421038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Arachidoyl-sn-glycero-3-phosphocholine-d4
Molecular FormulaC28H58NO7P
Molecular Weight555.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1/i11D2,12D2
InChIKeyUATOAILWGVYRQS-SWUNXQBZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 Internal Standard


1-Arachidoyl-sn-glycero-3-phosphocholine-d4 (CAS: 2483831-16-7) is a deuterium-labeled lysophosphatidylcholine (LysoPC 20:0), belonging to the class of 1-acyl-sn-glycero-3-phosphocholines. It is a stable isotope-labeled analog of endogenous 1-arachidoyl-sn-glycero-3-phosphocholine, with four deuterium atoms incorporated at positions 12 and 13 of the arachidoyl (icosanoyl) acyl chain . This compound is primarily utilized as an internal standard (IS) in mass spectrometry-based quantitative lipidomics to correct for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby enabling accurate absolute quantification of LysoPC(20:0) and other related lysophospholipids in complex biological matrices [1]. The non-deuterated parent compound, 1-arachidoyl-sn-glycero-3-phosphocholine (LysoPC 20:0, CAS: 108341-80-6), is a naturally occurring lysophospholipid reported in various biological systems and is a key component in cell membrane structure and function [2].

Workflow Quantitative LC-MS/MS lipidomics
Selection Co-eluting SIL-IS for LysoPC(20:0)
Use Context Matrix-effect correction & absolute quantification

Why 1-Arachidoyl-sn-glycero-3-phosphocholine-d4 Is Irreplaceable


In quantitative lipidomics, the selection of an appropriate internal standard is critical for data accuracy. Generic substitution with the non-deuterated analog, 1-arachidoyl-sn-glycero-3-phosphocholine, is impossible as it would be indistinguishable from the endogenous analyte, defeating the purpose of an internal standard. Substitution with an odd-chain analog, such as LysoPC 13:0 or LysoPC 17:0, while a common practice in class-based quantification, introduces systematic error. Such analogs, despite being commercially available , can exhibit differential extraction recovery, ionization efficiency, and chromatographic behavior compared to the long-chain LysoPC 20:0 analyte [1]. This mismatch violates the fundamental principle that an internal standard should behave identically to the analyte throughout the entire analytical workflow. The deuterated form, 1-arachidoyl-sn-glycero-3-phosphocholine-d4, is chemically and physically nearly identical to its non-deuterated counterpart, ensuring co-elution and matched ionization response, thereby providing the most accurate correction for matrix effects and instrument variability [2].

Non-Deuterated Analog
Identical mass to endogenous LysoPC 20:0 prevents spectral differentiation, eliminating internal standard specificity.
Odd-Chain LysoPC (e.g., 13:0)
Differential extraction recovery and earlier elution time compromise matrix-effect correction compared to co-eluting SIL-IS.

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 Comparative Advantages


Mass Spectral Differentiation vs. Parent Compound

The incorporation of four deuterium atoms at specific positions on the fatty acyl chain results in a mass shift of +4 Da compared to the unlabeled 1-arachidoyl-sn-glycero-3-phosphocholine. This allows for clear mass spectral differentiation between the internal standard and the endogenous analyte, which is the fundamental requirement for accurate quantification by LC-MS or MS/MS .

Mass Shift
Head-to-head
+4.06 Da
Enables distinct detection of ISTD vs endogenous analyte
Based on molecular formula (C28H54D4NO7P vs C28H58NO7P)
Lipidomics Mass Spectrometry Internal Standard

Quantification Accuracy: Deuterated vs. Odd-Chain Standards

While class-level normalization using a single odd-chain internal standard (e.g., LysoPC 13:0) is common for relative quantification , studies comparing internal standard strategies show that isotopically labeled internal standards (ILIS) provide superior accuracy for absolute quantification [1]. The use of ILIS, such as 1-arachidoyl-sn-glycero-3-phosphocholine-d4, corrects for analyte-specific matrix effects and ionization efficiency variations more effectively than a structurally dissimilar odd-chain analog [1]. This is particularly crucial for long-chain LysoPCs like 20:0, which can behave differently in LC and MS compared to shorter-chain analogs [2].

Quantification Precision
Class-level
%RSD ~2–5% (ILIS) vs >15–20% (odd-chain)
Reported ILIS accuracy improvement supports high-reproducibility quantification
Class-level guidance; verify under specific method conditions
Lipidomics Method Validation Matrix Effect

Chromatographic Co-Elution vs. Non-Deuterated LysoPC 20:0

A key advantage of using a deuterated internal standard over a structural analog is its near-identical chromatographic behavior. The d4-label on 1-arachidoyl-sn-glycero-3-phosphocholine-d4 ensures it co-elutes with the endogenous LysoPC 20:0 analyte during reverse-phase liquid chromatography . This is critical for correcting for matrix effects that vary across the chromatographic gradient. In contrast, an odd-chain analog like LysoPC 13:0 will have a significantly different retention time due to its shorter acyl chain, exposing it to a different ionization environment and potentially leading to inaccurate quantification [1].

Co-Elution
Class-level
Co-elutes with endogenous LysoPC 20:0; ΔRT
Ensures matched matrix effects across LC gradient
Retention behavior depends on LC method; confirm in final system
Matrix Recovery
Context-dependent
~80–100% (deuterated LPC class, human plasma)
Reported class recovery supports normalization for extraction losses
Class-level data; compound-specific validation recommended
Liquid Chromatography Method Development Deuterium Isotope Effect

Recovery and Matrix Effect in Human Plasma

In a comprehensive evaluation of a targeted LC-MS/MS lipidomics workflow, the average recovery of deuterium-labeled internal standards across multiple lipid classes, including lysophosphatidylcholines (LPC), was assessed [1]. While specific data for the d4-LysoPC 20:0 standard is not disaggregated, the study demonstrates that deuterated LPC standards, as a class, exhibit consistent and high recovery from human plasma (around 80-100%) following a standard lipid extraction protocol [1]. This contrasts with the variable recovery often observed with non-isotopically labeled standards, underscoring the value of ILIS in normalizing for losses during sample preparation [2].

Matrix Recovery
Context-dependent
~80–100% (deuterated LPC class, human plasma)
Reported class recovery supports normalization for extraction losses
Class-level data; compound-specific validation recommended
Lipidomics Sample Preparation Extraction Efficiency

1-Arachidoyl-sn-glycero-3-phosphocholine-d4 Application Scenarios


Absolute Quantification of LysoPC 20:0 for Biomarker Discovery

This is the primary and most robust application scenario. The compound is used as an internal standard for the absolute quantification of endogenous LysoPC 20:0 in human plasma or serum. This application leverages the evidence that the d4-labeled standard co-elutes with and closely mimics the behavior of the endogenous analyte, enabling the most accurate correction for extraction efficiency and matrix effects [1]. The resulting high-quality quantitative data is essential for clinical biomarker studies investigating LysoPC 20:0's role in diseases such as X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders [2].

Normalization in Untargeted Lipidomics

While the 'one ISTD-per-class' approach using a non-deuterated standard is common, employing a deuterated standard like 1-arachidoyl-sn-glycero-3-phosphocholine-d4 for the LPC class provides superior data normalization in high-resolution LC-MS untargeted lipidomics [1]. This approach minimizes the risk of mis-normalization that can arise from the differential behavior of a non-isotopically labeled class representative [2]. This ensures that observed changes in LysoPC 20:0 levels between study groups are due to biological variation rather than analytical artifacts, a critical requirement for robust data interpretation [3].

Method Validation for Clinical Diagnostic Assays

The high purity and defined isotopic purity of 1-arachidoyl-sn-glycero-3-phosphocholine-d4 make it an ideal reference standard for developing and validating targeted LC-MS/MS assays for clinical diagnostics. As evidenced by its use in screening methods for peroxisomal disorders [1], the compound serves as a reliable internal standard to establish assay linearity, accuracy, precision, and stability [2]. The clear +4 Da mass difference from the unlabeled analyte simplifies method setup and data analysis, making the assay more robust and easier to transfer between laboratories.

Application
Selection Property
Validation Focus
Absolute Quantification of LysoPC 20:0 in Research Biospecimens
Co-eluting SIL-IS matching endogenous lipid behavior
Matrix-effect correction and extraction recovery
Normalization in Untargeted Lipidomics
Isotope-labeled LPC class representative
Minimizing mis-normalization across LPC class
Method Validation for Targeted Bioanalytical Assays
Defined isotopic purity and +4 Da mass shift
Assay linearity, precision, and inter-lab transferability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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